An In-depth Technical Guide to 4-Nitroisothiazole: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to 4-Nitroisothiazole: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-nitroisothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of detailed experimental data on the parent 4-nitroisothiazole, this guide also incorporates extensive information on its more widely studied isomers and derivatives, particularly those with demonstrated biological activity.
Chemical Structure and Identification
4-Nitroisothiazole is a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom at positions 2 and 1, respectively, with a nitro group substituted at the C4 position.
Systematic Information:
| Identifier | Value |
| IUPAC Name | 4-Nitroisothiazole |
| CAS Number | 931-07-7 |
| Molecular Formula | C₃H₂N₂O₂S |
| Molecular Weight | 130.12 g/mol [1] |
| Canonical SMILES | O=--INVALID-LINK--c1cnsc1[1] |
| InChI Key | FNXPAYVHLSTHQY-UHFFFAOYSA-N[1] |
Physicochemical Properties
Detailed experimental data for the physical properties of 4-nitroisothiazole are not widely reported. The following table summarizes calculated and available experimental data for 4-nitroisothiazole and its common isomer, 5-nitrothiazole, for comparative purposes.
| Property | 4-Nitroisothiazole (Calculated) | 5-Nitrothiazole (Experimental/Calculated) |
| Molecular Weight | 130.12 g/mol [1] | 130.13 g/mol |
| logP (Octanol/Water) | 1.051[1] | 1.1 |
| Water Solubility | log10(S) = -1.65 mol/L[1] | Slightly soluble |
| Ionization Energy | 10.45 eV[1] | Not Available |
| Appearance | Not Available | Greenish-yellow to orange-yellow powder |
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of a nitroaromatic compound is characterized by strong absorptions corresponding to the nitro group. For 4-nitroisothiazole, the following characteristic peaks are anticipated:
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1550-1500 cm⁻¹ and 1350-1300 cm⁻¹: Strong asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group.
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~3100 cm⁻¹: C-H stretching of the isothiazole ring.
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1600-1400 cm⁻¹: C=C and C=N stretching vibrations within the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts for 4-nitroisothiazole in a non-polar solvent would be influenced by the electron-withdrawing nature of the nitro group.
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¹H NMR: The protons on the isothiazole ring would appear as singlets in the downfield region (likely > 8.0 ppm) due to the deshielding effect of the nitro group and the aromatic ring current.
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¹³C NMR: The carbon atoms of the isothiazole ring would also be deshielded, with the carbon bearing the nitro group showing a significant downfield shift.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 4-nitroisothiazole is expected to show a prominent molecular ion peak (M⁺) at m/z 130. Common fragmentation patterns would involve the loss of NO₂ (m/z 46) and subsequent fragmentation of the isothiazole ring.
Synthesis and Reactivity
Synthesis
While a specific, detailed experimental protocol for the synthesis of the parent 4-nitroisothiazole is not widely published, the synthesis of nitrothiazole derivatives often involves the nitration of a pre-existing thiazole or isothiazole ring system. A general approach for the synthesis of nitroaromatic compounds is through electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid.
Below is a generalized workflow for the synthesis of a nitro-substituted thiazole derivative.
Reactivity
The reactivity of 4-nitroisothiazole is dictated by the electron-withdrawing nature of the nitro group, which deactivates the ring towards electrophilic substitution and activates it towards nucleophilic attack.
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Nucleophilic Aromatic Substitution: The isothiazole ring, particularly at positions C3 and C5, is susceptible to attack by strong nucleophiles. The nitro group at C4 further enhances this reactivity.
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Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation is a key step in the synthesis of many biologically active aminothiazole derivatives.
Biological Activity and Drug Development Applications
While data on the parent 4-nitroisothiazole is scarce, numerous derivatives of nitrothiazoles have been synthesized and evaluated for a wide range of biological activities. The nitrothiazole scaffold is a key component in several antimicrobial and antiparasitic drugs.
Antimicrobial and Antiparasitic Activity
Derivatives of 2-amino-5-nitrothiazole are well-known for their broad-spectrum antimicrobial and antiparasitic properties. A prominent example is Nitazoxanide , a drug used to treat parasitic infections. The mechanism of action is believed to involve the inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme cycle, which is crucial for anaerobic energy metabolism in various pathogens.
The following diagram illustrates the proposed mechanism of action for nitrothiazole-based antiparasitic drugs.
Other Biological Activities
Various nitrothiazole derivatives have been investigated for a range of other therapeutic applications, including:
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Antitubercular and Antimicrobial Agents: Thiazolidinone derivatives of 2-amino-5-nitrothiazole have shown promising activity against Mycobacterium tuberculosis and other bacteria.[2][3]
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Antioxidants and MAO-B Inhibitors: Certain 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have been identified as selective inhibitors of human monoamine oxidase B (MAO-B), suggesting potential applications in the treatment of neurodegenerative diseases.[4]
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Anticancer Properties: The nitro group can modulate the electronic properties of the molecule, which can influence its interaction with biological macromolecules, and some derivatives have been investigated for their cytotoxic effects against cancer cell lines.
Experimental Protocols
Due to the lack of a specific published protocol for the synthesis of the parent 4-nitroisothiazole, a representative protocol for the synthesis of a biologically relevant nitrothiazole derivative, N-(5-nitrothiazol-2-yl)acetamide, is provided below. This procedure is adapted from common synthetic methodologies for N-acylation of aminothiazoles.
Synthesis of N-(5-nitrothiazol-2-yl)acetamide
Materials:
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2-Amino-5-nitrothiazole
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Acetic anhydride
-
Pyridine (catalyst)
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Dichloromethane (solvent)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Standard laboratory glassware and magnetic stirrer
Procedure:
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In a round-bottom flask, dissolve 2-amino-5-nitrothiazole (1.0 eq) in dichloromethane.
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Add a catalytic amount of pyridine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
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Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
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Separate the organic layer and wash it with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-(5-nitrothiazol-2-yl)acetamide.
The following diagram outlines the general workflow for this experimental protocol.
Conclusion
4-Nitroisothiazole is a foundational structure for a range of derivatives with significant biological activities. While detailed experimental data on the parent compound is limited, the study of its isomers and substituted analogs has provided valuable insights into the therapeutic potential of the nitroisothiazole scaffold. The electron-withdrawing nature of the nitro group is key to the chemical reactivity and biological mechanism of action of these compounds, particularly in the context of antimicrobial and antiparasitic drug development. Further research into the synthesis and properties of the parent 4-nitroisothiazole and novel derivatives is warranted to explore the full potential of this chemical class in medicinal chemistry and materials science.
References
- 1. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-AMINO-5-(4-NITROPHENYLSULFONYL)THIAZOLE(39565-05-4) 13C NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
